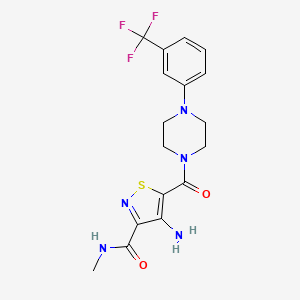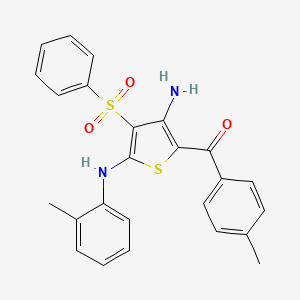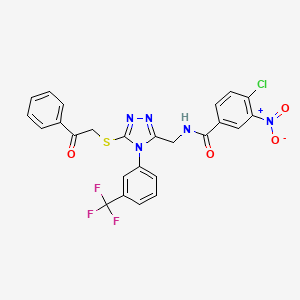![molecular formula C10H14Cl2N4 B2594006 2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride CAS No. 2580231-01-0](/img/structure/B2594006.png)
2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a valuable compound for research and development.
Mechanism of Action
Target of action
The compound “2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride” belongs to the class of triazoles, which are known to interact with a variety of biological targets. For example, some triazoles are used as antifungal agents and interact with the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of action
Triazoles generally work by inhibiting the function of their target proteins, leading to disruption of essential biological processes. For instance, in the case of antifungal triazoles, inhibition of ergosterol synthesis leads to disruption of the fungal cell membrane and death of the fungus .
Biochemical pathways
Depending on the specific target of the compound, various biochemical pathways could be affected. In the case of antifungal triazoles, the ergosterol biosynthesis pathway is affected .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure and can vary widely among different compounds. Generally, triazoles are well absorbed orally and widely distributed in the body. They are metabolized in the liver and excreted in the urine .
Result of action
The result of the compound’s action would depend on its specific target and mode of action. For antifungal triazoles, the result is the death of the fungus due to disruption of its cell membrane .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole moiety in 2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, it has been reported that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Cellular Effects
It has been suggested that this compound may have potential inhibitory activities against certain cancer cell lines . It’s also been noted that some 1,2,4-triazole derivatives demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .
Molecular Mechanism
It’s been suggested that the interaction between 1,2,4-triazole derivatives and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Temporal Effects in Laboratory Settings
It’s been suggested that some 1,2,4-triazole derivatives showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Metabolic Pathways
It’s been suggested that the presence of 1,2,4-triazole moiety can influence the metabolic pathways of the compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine typically involves the reaction of 4-(1,2,4-triazol-4-yl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the triazole ring or the phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazole ring.
Scientific Research Applications
2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is a common motif in many biologically active molecules.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and sensing.
Industrial Chemistry: The compound is utilized in the development of new materials with specific properties, such as luminescent materials and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal with a triazole moiety.
Trazodone: An antidepressant that includes a triazole ring in its structure.
Uniqueness
2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanamine group. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[4-(1,2,4-triazol-4-yl)phenyl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-6-5-9-1-3-10(4-2-9)14-7-12-13-8-14;;/h1-4,7-8H,5-6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJIUAQBAHRVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N2C=NN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593928.png)

![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2593924.png)

![tert-butyl N-({1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-4-yl}methyl)carbamate](/img/structure/B2593941.png)
![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2593942.png)
![N-(3-methoxyphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2593943.png)

![4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2593930.png)
![N-(2-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2593933.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2593935.png)
![N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2593937.png)
![Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]-](/img/structure/B2593939.png)
